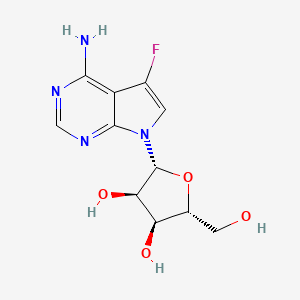

5-Fluorotubercidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13FN4O4 and its molecular weight is 284.247. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- 5-Fluorotubercidin zeigt antivirale Eigenschaften. Es wurde als Inhibitor der Hepatitis-C-Virus (HCV)-RNA-Replikation untersucht . Diese Anwendung ist entscheidend im Kampf gegen HCV-Infektionen.

- Forschungen deuten darauf hin, dass this compound entzündungshemmende Wirkungen haben kann. Es könnte möglicherweise die Immunantwort modulieren und Entzündungen bei bestimmten Erkrankungen reduzieren .

- Die Verbindung wurde auf ihr Potenzial als Antikrebsmittel untersucht. Sie kann das Wachstum und die Proliferation von Krebszellen beeinträchtigen . Weitere Forschung ist erforderlich, um ihre Wirksamkeit gegen bestimmte Krebsarten zu untersuchen.

- Einige Studien deuten darauf hin, dass this compound-Derivate im zentralen Nervensystem als CB2-Cannabinoid-Rezeptor-Liganden wirken könnten . Dies deutet auf eine mögliche Rolle bei neurologischen Störungen hin, obwohl weitere Untersuchungen erforderlich sind.

- Faktor-Xa-Inhibitoren sind essentiell, um die Thrombusbildung zu verhindern. This compound-Derivate wurden als potenzielle Faktor-Xa-Inhibitoren untersucht . Ihre Auswirkungen auf die kardiovaskuläre Gesundheit erfordern weitere Erforschung.

- Y5-Antagonisten, die potenzielle Anti-Adipositas-Mittel sind, wurden untersucht. Einige fluorierte Azaindole, die mit this compound verwandt sind, fallen in diese Kategorie . Diese Verbindungen können eine Rolle bei der Behandlung von Stoffwechselstörungen spielen.

Antivirale Aktivität

Entzündungshemmende Wirkungen

Antikrebs-Potenzial

Neurologische Störungen

Kardiovaskuläre Anwendungen

Stoffwechselstörungen

Wirkmechanismus

Target of Action

5-Fluorotubercidin is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, uridine phosphorylase, and inhibits its function . This interaction results in the disruption of the pyrimidine salvage pathway, affecting the synthesis of nucleotides necessary for DNA and RNA production.

Biochemical Pathways

This compound affects the pyrimidine salvage pathway, which is responsible for the recycling of pyrimidines to form nucleotides . The inhibition of uridine phosphorylase disrupts this pathway, leading to a decrease in nucleotide synthesis. This can result in the inhibition of DNA and RNA synthesis, affecting cell growth and proliferation.

Pharmacokinetics

Studies on similar compounds like 5-fluorouracil suggest that these types of drugs can have significant pharmacokinetic variability Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly impact the bioavailability of the drug

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and proliferation. By disrupting the pyrimidine salvage pathway and subsequently inhibiting DNA and RNA synthesis, the compound can effectively halt the growth of cells . This makes it a potential candidate for use in anti-cancer therapies.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-fluorotubercidin are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . Moreover, TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co 2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to this compound .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has been shown to have a profound impact on various types of cells and cellular processes. For instance, it has been found to have broad-spectrum antitumor effects . The oral absorption of this compound is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, and this is likely to include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

The metabolic pathways that this compound is involved in are complex. It is known that this compound follows the same facilitated-transport system as uracil, adenine, and hypoxanthine

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, this compound and uracil exhibited similar saturable and nonsaturable components of influx .

Subcellular Localization

The subcellular localization of a protein is often tied to its function, so it’s important to determine where the protein of interest resides .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRZKBNCONNKPI-IOSLPCCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2441788.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2441789.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)

![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2441792.png)

![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)